molecular formula C18H19N3O2S B11661312 6-(Butylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

6-(Butylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

Cat. No.: B11661312
M. Wt: 341.4 g/mol
InChI Key: DAXHIKRBUFIOKG-UHFFFAOYSA-N
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Description

6-(Butylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a butylsulfanyl group, a methoxyphenyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenyl isocyanate with a suitable precursor to form the intermediate compounds, which are then further reacted under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic processes and controlled reaction environments to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(Butylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(Butylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Butylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

6-butylsulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C18H19N3O2S/c1-3-4-9-24-18-14(11-20)16(13(10-19)17(22)21-18)12-7-5-6-8-15(12)23-2/h5-8,13,16H,3-4,9H2,1-2H3,(H,21,22)

InChI Key

DAXHIKRBUFIOKG-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2OC)C#N

Origin of Product

United States

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